molecular formula C8H15N B3293217 (E)-1-(Pent-2-EN-2-YL)cyclopropanamine CAS No. 885268-25-7

(E)-1-(Pent-2-EN-2-YL)cyclopropanamine

Cat. No.: B3293217
CAS No.: 885268-25-7
M. Wt: 125.21 g/mol
InChI Key: ZVGBDAYJDJKOAB-QPJJXVBHSA-N
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Description

(E)-1-(Pent-2-EN-2-YL)cyclopropanamine is an organic compound that features a cyclopropane ring substituted with an amine group and a pent-2-en-2-yl group. The (E) designation indicates the specific geometric configuration of the double bond in the pent-2-en-2-yl group, where the substituents are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Pent-2-EN-2-YL)cyclopropanamine can be approached through several methods:

    Cyclopropanation Reaction: Starting from an appropriate alkene, a cyclopropanation reaction can be carried out using reagents such as diazomethane or a Simmons-Smith reagent.

    Amine Introduction:

Industrial Production Methods

Industrial production methods would typically involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions would be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Pent-2-EN-2-YL)cyclopropanamine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alkanes.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating specific conditions.

    Industry: Utilizing its unique chemical properties in manufacturing processes.

Mechanism of Action

The mechanism of action for (E)-1-(Pent-2-EN-2-YL)cyclopropanamine would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its chemical structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with just a cyclopropane ring and an amine group.

    Pent-2-en-2-ylamine: A compound with a similar pent-2-en-2-yl group but without the cyclopropane ring.

Uniqueness

(E)-1-(Pent-2-EN-2-YL)cyclopropanamine is unique due to the combination of the cyclopropane ring and the pent-2-en-2-yl group, which may impart distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

1-[(E)-pent-2-en-2-yl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-4-7(2)8(9)5-6-8/h4H,3,5-6,9H2,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGBDAYJDJKOAB-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
Reactant of Route 2
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
Reactant of Route 3
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
Reactant of Route 4
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
Reactant of Route 5
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
Reactant of Route 6
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine

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